1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with an ethylpyrazole moiety and an acetyl group. Its structure combines a [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for pharmacological relevance, with a 1-ethyl-1H-pyrazol-4-yl group at position 7 and a methyl group at position 4.
This compound’s synthesis likely involves multicomponent cyclization reactions, as seen in analogous triazolopyrimidine derivatives (e.g., microwave-assisted methods for fluorophenyl analogs) .
Properties
IUPAC Name |
1-[7-(1-ethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-4-18-6-10(5-15-18)12-11(9(3)20)8(2)17-13-14-7-16-19(12)13/h5-7,12H,4H2,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVARPEDKDVHUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a derivative of triazole and pyrazole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrazole moiety linked to a triazolo-pyrimidine scaffold, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies indicate that compounds containing the triazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. Notably:
- Cytotoxicity Testing : Compounds derived from triazoles were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for some derivatives were reported as low as 9.1 µg/mL, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 11i | MDA-MB-231 | 38-fold apoptosis compared to control |
| 11d | MDA-MB-231 | Outperformed Erlotinib |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of key signaling pathways.
Inhibition of Spleen Tyrosine Kinase (Syk)
The compound has been identified as an inhibitor of Syk, a critical enzyme involved in various signaling pathways related to immune response and cancer progression. Syk inhibitors have potential applications in treating autoimmune diseases and certain cancers .
Antimicrobial Properties
Studies have also highlighted the antimicrobial efficacy of similar pyrazole derivatives against several pathogenic bacteria. The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways:
- Efficacy Against Bacteria : Compounds demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic factors (e.g., P53, Bax) while decreasing anti-apoptotic factors (e.g., Bcl2), leading to enhanced apoptosis in cancer cells .
- Enzyme Inhibition : The inhibition of Syk can lead to altered immune responses and reduced tumor growth through the modulation of signaling pathways associated with inflammation and cell survival .
- Antimicrobial Action : The structural features allow for interactions with bacterial enzymes or receptors essential for survival, leading to bacterial cell death .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Cancer Cell Lines : In a comparative study involving multiple triazole derivatives, one compound was noted for its superior activity against resistant cancer cell lines compared to standard treatments like Erlotinib .
- Antimicrobial Screening : A series of pyrazole derivatives were screened for their antibacterial properties, revealing that compounds with similar structural characteristics exhibited significant inhibition against common pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula from analogous compounds.
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3-fluorophenyl analog () exhibits neonatal Fc receptor (FcRn) binding, critical for extending antibody half-life. The fluorine atom enhances electronegativity and metabolic stability compared to the target compound’s ethylpyrazole group .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) enables rapid cyclization for fluorophenyl derivatives, whereas the ethylpyrazole group in the target compound may require stepwise alkylation .
- Chiral separations (e.g., SFC for enantiomers in ) highlight the importance of stereochemistry in optimizing binding affinity .
Thermodynamic and Electronic Properties: Density-functional theory (DFT) studies () suggest that exact-exchange terms in triazolopyrimidines influence electron distribution, affecting binding to biological targets. The ethanone group’s electron-withdrawing nature may modulate these interactions .
Q & A
Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative?
The synthesis typically involves multi-step reactions starting with precursors like substituted pyrazoles and triazolo-pyrimidine intermediates. A common protocol includes:
- Step 1: Condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1,2,4-triazole under acidic conditions to form the fused triazole ring.
- Step 2: Cyclization with ethyl cyanoacetate or similar reagents to construct the pyrimidine core.
- Step 3: Acetylation at the 6-position using acetic anhydride or acetyl chloride. Catalysts like TMDP (tetramethylenediamine propane) in water/ethanol mixtures (1:1 v/v) can enhance yields (~92%) and reduce side reactions . Purification via recrystallization (ethanol) and monitoring via TLC are critical .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., ethyl pyrazole and acetyl groups) and dihydro-pyrimidine ring conformation .
- X-ray Crystallography: To resolve stereochemical ambiguities and confirm fused ring geometry .
- Elemental Analysis: Validate empirical formula (e.g., C, H, N content) using microanalyzers (e.g., Perkin-Elmer 240-B) .
Q. What biological activities are associated with structurally similar triazolopyrimidines?
Analogous compounds exhibit:
- Antimicrobial Activity: Against Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .
- Anticancer Potential: IC values <10 µM in breast cancer cell lines (MCF-7) through kinase inhibition .
- Antiviral Effects: Inhibition of viral proteases in HIV-1 and HCV models . Note: Activity varies with substituents (e.g., ethyl vs. methyl groups) .
Q. What physicochemical properties are critical for solubility and formulation studies?
Key parameters include:
- LogP (Octanol-Water): Predicted ~2.1 (moderate lipophilicity) based on pyrazole and triazole substituents.
- pKa: Determined via potentiometric titration (e.g., ~7.2 for analogous compounds) .
- Melting Point: Typically 180–220°C (indicative of crystalline stability) . Solubility in DMSO (>50 mg/mL) makes it suitable for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening: TMDP or Grignard reagents enhance regioselectivity in cyclization steps .
- Solvent Systems: Water/ethanol (1:1 v/v) reduces byproducts vs. pure ethanol .
- Reusability: TMDP can be recovered and reused ≥5 times without significant yield loss (~90% efficiency) .
- Real-Time Monitoring: TLC (silica gel/UV 254) and HPLC (C18 columns) to track intermediates .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC values)?
- Cross-Validation: Replicate assays (e.g., MTT vs. SRB for cytotoxicity) .
- Structural Analog Comparison: Test derivatives with systematic substitutions (e.g., ethyl → propyl) to isolate activity drivers .
- Target Engagement Studies: Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to purported targets (e.g., kinases) .
Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?
- Molecular Docking: Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to predict binding modes .
- Enzyme Kinetics: Measure values via Lineweaver-Burk plots in the presence of varying substrate concentrations .
- Mutagenesis Studies: Introduce point mutations in catalytic residues (e.g., Ser214 in kinases) to validate interaction sites .
Q. How does the compound’s stability vary under physiological conditions?
- pH-Dependent Degradation: Incubate in buffers (pH 1–9) and quantify degradation via HPLC at 37°C.
- Plasma Stability: Assess half-life in human plasma (e.g., >6 hours for similar triazolopyrimidines) .
- Photostability: Expose to UV light (320–400 nm) and monitor structural integrity via NMR .
Q. What strategies enable structure-activity relationship (SAR) analysis for this scaffold?
- Position-Specific Modifications: Vary substituents at the pyrazole (1-ethyl → 1-propyl) or triazole (5-methyl → 5-ethyl) positions .
- Bioisosteric Replacement: Substitute acetyl with trifluoromethyl ketone to alter electron density .
- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
Q. How can computational modeling guide the design of more potent derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
